1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-
Brand Name:
Vulcanchem
CAS No.:
16566-81-7
VCID:
VC21075148
InChI:
InChI=1S/C22H27N3/c1-2-3-14-24-15-12-22-20(17-24)19-9-4-5-10-21(19)25(22)16-11-18-8-6-7-13-23-18/h4-10,13H,2-3,11-12,14-17H2,1H3
SMILES:
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4
Molecular Formula:
C22H27N3
Molecular Weight:
333.5 g/mol
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-
CAS No.: 16566-81-7
Cat. No.: VC21075148
Molecular Formula: C22H27N3
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16566-81-7 |
|---|---|
| Molecular Formula | C22H27N3 |
| Molecular Weight | 333.5 g/mol |
| IUPAC Name | 2-butyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
| Standard InChI | InChI=1S/C22H27N3/c1-2-3-14-24-15-12-22-20(17-24)19-9-4-5-10-21(19)25(22)16-11-18-8-6-7-13-23-18/h4-10,13H,2-3,11-12,14-17H2,1H3 |
| Standard InChI Key | KZFPWXSBIIEYLC-UHFFFAOYSA-N |
| SMILES | CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
| Canonical SMILES | CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator